WZ3146

Catalog No.
S547979
CAS No.
1214265-56-1
M.F
C24H25ClN6O2
M. Wt
464.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
WZ3146

CAS Number

1214265-56-1

Product Name

WZ3146

IUPAC Name

N-[3-[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide

Molecular Formula

C24H25ClN6O2

Molecular Weight

464.9 g/mol

InChI

InChI=1S/C24H25ClN6O2/c1-3-22(32)27-18-5-4-6-20(15-18)33-23-21(25)16-26-24(29-23)28-17-7-9-19(10-8-17)31-13-11-30(2)12-14-31/h3-10,15-16H,1,11-14H2,2H3,(H,27,32)(H,26,28,29)

InChI Key

APHGZZPEOCCYNO-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC(=C4)NC(=O)C=C)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

WZ3146; WZ-3146; WZ 3146.

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC(=C4)NC(=O)C=C)Cl

Description

The exact mass of the compound N-(3-((5-chloro-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)acrylamide is 464.17275 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

WZ3146 is a novel compound designed as a selective inhibitor of mutant epidermal growth factor receptors (EGFRs), particularly targeting mutations associated with resistance to existing therapies. It exhibits a high degree of selectivity for specific mutant forms of EGFR, including the L858R and T790M mutations, which are common in non-small cell lung cancer. The compound operates through irreversible binding to the active form of the EGFR, thus inhibiting its kinase activity and subsequent signaling pathways critical for tumor proliferation and survival .

  • Kinase Inhibition

    The molecule contains a pyrimidine ring, a structural feature found in many known kinase inhibitors. Kinases are enzymes involved in regulating various cellular processes. Research could explore if WZ-3146 possesses inhibitory activity against specific kinases .

  • Antiproliferative Properties

    The acrylamide moiety present in WZ-3146 has been linked to antiproliferative activity in some studies. This suggests potential for investigating its effects on cell growth and division, particularly in cancer cells .

  • Ligand Design

    The structure of WZ-3146 could be a starting point for the design of new ligands targeting specific proteins or receptors. These ligands could be useful as research tools to study biological processes or as potential drug candidates .

WZ3146 functions primarily through covalent modification of the cysteine residue in the ATP-binding site of the mutant EGFR. The compound's structure includes an acrylamide moiety that reacts with the thiol group of cysteine, forming a stable covalent bond. This mechanism effectively inhibits the kinase activity of EGFR, preventing downstream signaling that leads to cell proliferation and survival. The potency of WZ3146 against various EGFR mutants has been quantified with IC50 values ranging from 2 nM to over 2,700 nM depending on the specific mutation .

WZ3146 has demonstrated significant biological activity in various studies:

  • Inhibition of Cell Proliferation: It has been shown to reduce cell viability in multiple cancer cell lines harboring EGFR mutations, including H3255 and PC-9 cells. At concentrations as low as 500 nM, WZ3146 can decrease cell viability significantly below 50% .
  • Induction of Apoptosis: The compound enhances apoptotic processes in mutant EGFR-expressing cells by modulating several key signaling pathways. This includes reductions in phosphorylated forms of AKT and ERK, which are critical for cell survival .
  • Anti-Allergic Properties: Recent studies indicate that WZ3146 may also inhibit allergic reactions by suppressing histamine release and cytokine secretion, showcasing its potential beyond oncology applications .

The synthesis of WZ3146 involves a multi-step chemical process that typically includes:

  • Formation of the Core Structure: Initial synthesis steps focus on creating the anilinopyrimidine core, which is essential for its activity against EGFR.
  • Introduction of Functional Groups: Various substituents are added to enhance selectivity and potency against specific EGFR mutants.
  • Purification and Characterization: The final product undergoes purification processes such as chromatography and is characterized using techniques like nuclear magnetic resonance spectroscopy (NMR) and liquid chromatography-mass spectrometry (LCMS) to confirm its identity and purity .

WZ3146 is primarily explored for its applications in cancer therapy, particularly for treating non-small cell lung cancers with resistant EGFR mutations. Its ability to selectively inhibit these mutations positions it as a promising candidate for overcoming resistance seen with first-generation EGFR inhibitors like gefitinib and erlotinib. Additionally, its potential anti-allergic properties open avenues for research into treatments for allergic conditions .

Interaction studies have revealed that WZ3146 selectively targets mutant forms of EGFR while showing limited activity against wild-type receptors. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. Studies using kinome screening have demonstrated that WZ3146 exhibits potent inhibition against several kinases with similar cysteine residues but maintains greater selectivity for mutant EGFRs compared to other compounds in its class .

Several compounds are structurally or functionally similar to WZ3146, particularly within the category of EGFR inhibitors:

Compound NameSelectivityIC50 (nM)Key Features
WZ4002Mutant-selective2 - 66Effective against T790M mutation; similar mechanism via covalent binding .
GefitinibWild-type & Mutant~10First-generation inhibitor; less effective against T790M mutation .
ErlotinibWild-type & Mutant~10Similar profile to gefitinib; limited efficacy against resistant mutations .
OsimertinibMutant-selective~1 - 20Third-generation inhibitor specifically designed for T790M mutation; reversible binding mechanism .

WZ3146's unique feature lies in its irreversible binding mechanism coupled with high selectivity for specific mutant forms of EGFR, making it a valuable addition to targeted cancer therapies aimed at overcoming resistance.

Molecular Identity and Basic Properties

Molecular Formula (C24H25ClN6O2) and Weight (464.947 g/mol)

WZ3146 possesses the molecular formula C24H25ClN6O2 with a molecular weight of 464.95 grams per mole [1] [3] [7]. The compound is registered under the Chemical Abstracts Service number 1214265-56-1 [3] [4] [7]. The systematic chemical name for WZ3146 is N-[3-[[5-chloro-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]oxy]phenyl]-2-propenamide [8] [25]. This precise molecular composition reflects the complex heterocyclic structure characteristic of modern kinase inhibitors designed for selective epidermal growth factor receptor targeting .

Physical and Chemical Characteristics

WZ3146 exists as a crystalline solid with an off-white to white appearance at room temperature [4] [22]. The compound exhibits a density of 1.318 grams per cubic centimeter [4] [8]. The predicted pKa value for WZ3146 is 12.78±0.70, indicating its basic character under physiological conditions [4] [8]. This relatively high pKa value suggests that the compound exists predominantly in its protonated form at physiological pH, which can influence its cellular uptake and distribution characteristics [4].

The molecular structure contains multiple nitrogen-containing heterocycles that contribute to its physicochemical properties . The presence of the chlorinated pyrimidine core and the methylpiperazine moiety significantly influences the compound's lipophilicity and membrane permeability characteristics . These structural features are specifically designed to optimize binding affinity while maintaining selectivity for mutant epidermal growth factor receptor variants [13] [15].

Solubility and Stability Parameters

ParameterValueConditions
Dimethyl sulfoxide solubility≥23.25 mg/mLWith gentle warming [1] [4]
Dimethyl sulfoxide solubility62.5 mg/mLUltrasonic and warming to 60°C [22] [23]
Dimethyl sulfoxide solubility93 mg/mLAt 25°C [23]
Ethanol solubility~30 mg/mLRoom temperature [18]
Dimethylformamide solubility~30 mg/mLRoom temperature [18]
Ethanol:PBS (1:3) solubility~0.25 mg/mLpH 7.2 [18]
Water solubilityNo data available-

The compound demonstrates excellent solubility in polar aprotic solvents, particularly dimethyl sulfoxide, where solubility can be enhanced through gentle warming or ultrasonic treatment [1] [4] [22]. The variable solubility values reported in dimethyl sulfoxide likely reflect different preparation methods and measurement conditions [22] [23]. WZ3146 shows moderate solubility in ethanol and dimethylformamide but limited aqueous solubility, which is typical for lipophilic kinase inhibitors [18].

Stability studies indicate that WZ3146 remains stable when stored as a powder at -20°C for up to three years or at 4°C for two years [21] [23]. In solution form, the compound maintains stability for six months at -80°C or one month at -20°C [21] [23]. The compound demonstrates chemical stability under normal storage conditions but should be protected from strong acids, strong bases, strong oxidizing agents, and strong reducing agents [18].

Structural Features

Pyrimidine Core Analysis

The pyrimidine ring system forms the central scaffold of WZ3146, serving as the primary anchor for binding to the adenosine triphosphate-binding site of epidermal growth factor receptor kinases [13]. This heterocyclic core is chlorinated at the 5-position, which creates a critical interaction point with the gatekeeper residue in mutant epidermal growth factor receptor variants [13] [15]. The pyrimidine ring adopts a planar conformation that facilitates optimal π-π stacking interactions with aromatic residues in the kinase active site [13].

The 2-position of the pyrimidine core is substituted with an aniline derivative containing a 4-(4-methylpiperazin-1-yl) substituent [3] [25]. This substitution pattern creates a bidentate hydrogen bonding interaction with the hinge region residue Met793 in the kinase active site [13] [15]. The electron-withdrawing nature of the chlorine substituent at the 5-position modulates the electronic properties of the pyrimidine ring, enhancing binding affinity for mutant receptor variants while reducing affinity for wild-type receptors [13] [15].

Acrylamide Functional Group

The acrylamide moiety represents the reactive warhead responsible for irreversible covalent bond formation with cysteine 797 in the epidermal growth factor receptor kinase domain [13] [15]. This electrophilic functional group undergoes nucleophilic attack by the thiol group of cysteine 797, resulting in stable covalent adduct formation [13]. Mass spectrometry analysis has confirmed stoichiometric addition of one WZ3146 molecule to the protein, with tandem mass spectrometry identifying cysteine 797 as the specific site of modification [13] [15].

The acrylamide warhead is connected to the pyrimidine core through a phenolic linker that positions the reactive group optimally for covalent bond formation [13] [15]. The linking phenyl ring adopts a perpendicular orientation relative to the pyrimidine core, which juxtaposes the acrylamide with the cysteine thiol for efficient covalent bond formation [13]. This geometric arrangement is crucial for the compound's irreversible inhibitory mechanism and contributes significantly to its prolonged duration of action [13] [15].

Methylpiperazine Moiety

The 4-methylpiperazine substituent attached to the aniline ring provides essential pharmacophoric features that contribute to both binding affinity and selectivity [3] [8] [25]. This saturated heterocyclic system adopts a chair conformation that projects the methyl group into a hydrophobic pocket within the kinase active site [13]. The basic nitrogen atoms in the piperazine ring can participate in electrostatic interactions with negatively charged residues or water-mediated hydrogen bonding networks .

The methylpiperazine moiety also influences the compound's physicochemical properties, contributing to its overall lipophilicity and membrane permeability characteristics . The presence of the basic nitrogen centers affects the compound's ionization state under physiological conditions, which can impact cellular uptake and distribution [4]. Structural modifications to this region have been shown to significantly alter both potency and selectivity profiles in related compounds [13] [15].

Chloro-Substituent Significance

The chlorine atom at the 5-position of the pyrimidine ring plays a crucial role in determining the compound's selectivity for mutant epidermal growth factor receptor variants over wild-type receptors [13] [15]. This halogen substituent forms favorable van der Waals contacts with the mutant gatekeeper residue methionine 790 in drug-resistant receptor variants [13]. The hydrophobic nature of the chlorine-methionine interaction contributes significantly to the enhanced potency observed against T790M mutant receptors [13] [15].

The electron-withdrawing effect of the chlorine substituent modulates the electronic distribution within the pyrimidine ring system, affecting both hydrogen bonding capabilities and π-electron density [13]. This electronic modulation is essential for achieving the optimal balance between binding affinity and selectivity that characterizes WZ3146's pharmacological profile [13] [15]. Removal or substitution of this chlorine atom has been shown to significantly reduce both potency and selectivity in structure-activity relationship studies [13] [15].

Structure-Activity Relationships

Key Pharmacophore Features

The pharmacophore of WZ3146 encompasses several critical structural elements that collectively determine its biological activity and selectivity profile [13] [15]. The anilinopyrimidine core functions as the primary binding motif, forming essential hydrogen bonding interactions with the hinge region of the kinase active site [13]. The chlorinated pyrimidine system serves as both a hydrogen bond acceptor and a hydrophobic interaction partner with the gatekeeper residue [13] [15].

Pharmacophore FeatureStructural ElementBinding Interaction
Hinge binderAnilinopyrimidine coreBidentate hydrogen bonding with Met793 [13]
Gatekeeper contact5-chloropyrimidineVan der Waals interaction with Met790 [13]
Covalent warheadAcrylamide groupCovalent bond formation with Cys797 [13] [15]
Selectivity determinantMethylpiperazine moietyHydrophobic pocket binding
Linker regionPhenoxy bridgeOptimal geometric positioning [13]

The acrylamide warhead represents the most distinctive pharmacophore feature, enabling irreversible enzyme inactivation through covalent bond formation [13] [15]. The geometric relationship between the hinge-binding elements and the reactive warhead is precisely optimized to ensure efficient covalent modification while maintaining specificity for the target kinase [13]. The methylpiperazine substituent provides additional binding interactions that enhance both affinity and selectivity [13].

Comparison with Related Compounds (WZ4002, WZ8040)

WZ3146 belongs to a closely related series of pyrimidine-based epidermal growth factor receptor inhibitors that includes WZ4002 and WZ8040 [13] [15]. These compounds share the common anilinopyrimidine scaffold and acrylamide warhead but differ in their substituent patterns, leading to distinct pharmacological profiles [13] [15]. All three compounds demonstrate enhanced potency against mutant receptor variants compared to clinical-stage inhibitors such as HKI-272 [13] [15].

CompoundEGFR L858R IC50EGFR T790M IC50Selectivity Features
WZ31462 nM [3] [17]14 nM [3]Basic selectivity profile [13]
WZ40022 nM [13]-Enhanced selectivity due to ortho-methoxy group [13] [15]
WZ80402 nM [13]-Intermediate selectivity profile [13]

WZ4002 exhibits superior selectivity compared to WZ3146 due to the presence of an ortho-methoxy group at the C2-aniline substituent [13] [15]. This methoxy group provides steric hindrance that reduces binding to off-target kinases, particularly TEC-family kinases and JAK3, which possess bulkier residues at positions corresponding to Leu792 in epidermal growth factor receptor [13] [15]. The methoxy substituent in WZ4002 extends toward Leu792 and Pro794 in the hinge region, creating unfavorable steric interactions with tyrosine in JAK3 and phenylalanine in TEC-family kinases [13] [15].

WZ3146 demonstrates comparable potency to its analogs against mutant receptor variants but shows less selectivity against wild-type receptors and off-target kinases [13] [15]. Kinome screening studies revealed that WZ3146 inhibits several kinases possessing cysteine residues at positions equivalent to Cys797, including a subset of TEC-family kinases [13] [15]. This broader kinase inhibition profile may contribute to different toxicity and efficacy characteristics compared to more selective analogs [13] [15].

Structural Determinants of Selectivity

The selectivity of WZ3146 for mutant epidermal growth factor receptor variants over wild-type receptors is primarily determined by specific structural interactions with the gatekeeper residue [13] [15]. The T790M mutation replaces the smaller threonine residue with the larger, more hydrophobic methionine, creating a more favorable binding environment for the chlorinated pyrimidine core [13] [15]. The hydrophobic interaction between the chlorine substituent and methionine 790 contributes significantly to the enhanced potency against resistant receptor variants [13] [15].

The compound demonstrates 3-100-fold reduced potency against wild-type epidermal growth factor receptor compared to mutant variants, reflecting the importance of the gatekeeper interaction for binding affinity [13] [15]. Crystal structure analysis reveals that the chlorine substituent makes direct contact with the mutant gatekeeper residue, while the geometry is less favorable for interaction with the wild-type threonine [13]. This selectivity mechanism allows WZ3146 to preferentially target drug-resistant receptor variants while sparing normal cellular functions [13] [15].

Covalent Bond Formation with Cysteine 797

WZ3146 functions as an irreversible epidermal growth factor receptor inhibitor through the formation of a covalent bond with cysteine 797, a conserved residue within the adenosine triphosphate binding pocket [1] [2]. Mass spectrometric analysis of recombinant epidermal growth factor receptor T790M kinase incubated with WZ3146 revealed stoichiometric addition of one inhibitor molecule to the protein [3]. Subsequent tandem mass spectrometry analysis of a pepsin digest of the modified protein definitively identified cysteine 797 as the site of modification, thereby confirming covalent bond formation between WZ3146 and the epidermal growth factor receptor [3] [2].

The covalent modification occurs through a Michael addition reaction between the acrylamide functional group of WZ3146 and the sulfur atom of cysteine 797 [4]. Quantum chemical calculations have demonstrated that the reactive site of WZ3146 localizes to the β-carbon of the acrylamide group, which serves as the electrophilic center for nucleophilic attack by the cysteine thiol group [4]. This covalent interaction is essential for the potent cellular inhibition observed with WZ3146, as evidenced by the significant reduction in activity against epidermal growth factor receptor variants lacking cysteine 797 [3].

Binding Site Interactions

WZ3146 binds within the adenosine triphosphate binding cleft of the epidermal growth factor receptor kinase domain through multiple non-covalent interactions that position the molecule optimally for covalent bond formation [3]. The anilinopyrimidine core of WZ3146 establishes a bidentate hydrogen bonding interaction with the hinge residue methionine 793, forming contacts with both the amide nitrogen and carbonyl oxygen [3] [5]. This interaction pattern mirrors that observed with other pyrimidine-derived kinase inhibitors and serves to anchor the inhibitor within the adenosine triphosphate binding site [3].

The chlorine substituent on the pyrimidine ring makes critical hydrophobic contact with the gatekeeper residue at position 790 [3]. In the case of the T790M mutation, this interaction is particularly favorable due to the increased hydrophobicity conferred by the methionine substitution. The aniline ring of WZ3146 forms hydrophobic interactions with the α-carbon of glycine 796, while the methoxy substituent extends toward leucine 792 and proline 794 in the hinge region [3]. These interactions contribute to the overall binding affinity and selectivity profile of WZ3146.

Table 1: WZ3146 Inhibitory Concentrations Against Epidermal Growth Factor Receptor Variants
Epidermal Growth Factor Receptor VariantIC50 (nanomolar)Selectivity Ratio (versus Wild-type)
Wild-type Epidermal Growth Factor Receptor661.0
Epidermal Growth Factor Receptor L858R233.0
Epidermal Growth Factor Receptor E746_A750 deletion233.0
Epidermal Growth Factor Receptor L858R/T790M513.2
Epidermal Growth Factor Receptor E746_A750/T790M144.7

Conformational Changes in Target Enzymes

The binding of WZ3146 to epidermal growth factor receptor induces specific conformational changes that stabilize the kinase domain in a configuration amenable to inhibitor binding while maintaining the overall active architecture [3] [5]. Unlike some kinase inhibitors that stabilize inactive conformations, WZ3146 binding preserves the active state characteristics of the kinase domain, including the positioning of the activation loop and the orientation of key catalytic residues [3].

The compound binding results in stabilization of the αC-helix in the αC-in conformation, which is characteristic of active kinases [5]. This stabilization occurs through the formation of the critical salt bridge between lysine 745 and glutamate 762, an interaction that is essential for kinase activity [6]. The preservation of this active conformation ensures that the adenosine triphosphate binding site remains accessible for inhibitor binding while preventing productive adenosine triphosphate binding and subsequent catalysis.

WZ3146 binding also influences the conformation of the DFG motif, maintaining it in the DFG-in state that is characteristic of active kinases [5]. This positioning is important for the proper orientation of the aspartate residue within the DFG sequence, which coordinates the metal ions necessary for catalysis. The stabilization of these active conformational elements by WZ3146 represents a unique mechanism among epidermal growth factor receptor inhibitors, contributing to its distinctive selectivity profile.

Mutant Epidermal Growth Factor Receptor Selectivity Mechanisms

Structural Basis for L858R Selectivity

The L858R mutation in epidermal growth factor receptor exerts its activating effect primarily through stabilization of the αC-helix in the active αC-in conformation [6] [7]. This mutation occurs within the activation loop and creates favorable electrostatic interactions that lock the αC-helix in position, thereby constitutively activating the kinase [8]. The structural consequence of this mutation is a significant decrease in adenosine triphosphate affinity, with the Michaelis-Menten constant increasing from approximately 5.2 micromolar for wild-type epidermal growth factor receptor to 148 micromolar for the L858R mutant [6].

WZ3146 exploits this altered adenosine triphosphate affinity through its irreversible binding mechanism [1] [9]. The decreased adenosine triphosphate affinity of the L858R mutant creates a therapeutic window wherein WZ3146 can effectively compete for binding to the adenosine triphosphate site [6]. The pyrimidine core of WZ3146 forms optimized hydrogen bonding interactions with the hinge region of the L858R mutant, taking advantage of the stabilized active conformation to achieve high-affinity binding [3].

The selectivity of WZ3146 for the L858R mutant over wild-type epidermal growth factor receptor is further enhanced by conformational differences in the binding pocket [8]. The L858R mutation induces subtle changes in the activation loop conformation that optimize the positioning of the hinge residues for interaction with the pyrimidine core of WZ3146. These structural alterations result in a 33-fold selectivity advantage for the L858R mutant compared to wild-type epidermal growth factor receptor [9] [10].

Structural Basis for E746_A750 Selectivity

The exon 19 deletion mutation E746_A750 represents one of the most common activating mutations in epidermal growth factor receptor, accounting for approximately 45 percent of all epidermal growth factor receptor mutations in non-small cell lung cancer [7]. This deletion removes five amino acids from the β3-αC loop region of the kinase domain, resulting in significant structural and functional consequences [7]. Molecular dynamics simulations have revealed that the deletion stabilizes the αC-helix in the active αC-in conformation by rigidifying the flexible β3-αC loop that normally accommodates the deleted ELREA sequence [7].

The structural consequences of the E746_A750 deletion create an optimal binding environment for WZ3146 [7]. The rigidification of the β3-αC loop stabilizes the critical salt bridge between glutamate 762 and lysine 745, which is essential for kinase activity and provides a stable platform for inhibitor binding [7]. This stabilization prolongs the time that the kinase spends in the activated state, making it more susceptible to inhibition by WZ3146 [7].

WZ3146 demonstrates exceptional selectivity for the E746_A750 deletion mutant, with an IC50 of 2 nanomolar compared to 66 nanomolar for wild-type epidermal growth factor receptor [9] [10]. This 33-fold selectivity advantage stems from the enhanced binding affinity of WZ3146 for the stabilized active conformation created by the deletion [7]. The pyrimidine core of WZ3146 forms more stable hydrogen bonding interactions with methionine 793 in the hinge region of the deletion mutant due to the reduced conformational flexibility of this region [3] [7].

Interaction with T790M Mutation

The T790M gatekeeper mutation represents the primary mechanism of acquired resistance to first-generation epidermal growth factor receptor inhibitors, occurring in approximately 50 percent of patients who develop resistance to gefitinib or erlotinib [6]. This mutation substitutes the wild-type threonine at position 790 with methionine, significantly increasing the hydrophobicity of the gatekeeper pocket [6]. Importantly, the T790M mutation restores adenosine triphosphate affinity to near wild-type levels, with the Michaelis-Menten constant decreasing from 148 micromolar in the L858R mutant to 8.4 micromolar in the L858R/T790M double mutant [6].

WZ3146 demonstrates remarkable activity against T790M-containing variants, achieving IC50 values of 5 nanomolar for the L858R/T790M double mutant and 14 nanomolar for the E746_A750/T790M double mutant [9] [10]. The chlorine substituent on the pyrimidine ring of WZ3146 forms favorable hydrophobic interactions with the mutant methionine at position 790, an interaction that is not possible with the wild-type threonine residue [3]. This specific interaction contributes significantly to the selectivity of WZ3146 for T790M-containing variants over wild-type epidermal growth factor receptor.

Crystal structure analysis reveals that WZ3146 can accommodate the bulkier methionine residue at position 790 without steric hindrance [3]. The compound binding induces a conformational change in the methionine side chain, allowing it to adopt a rotamer that optimizes the hydrophobic contact with the chlorine substituent [3]. This adaptive binding mechanism enables WZ3146 to maintain high affinity for T790M-containing variants while discriminating against wild-type epidermal growth factor receptor.

Table 2: Key Binding Interactions of WZ3146 with Epidermal Growth Factor Receptor
Interaction TypeResidueWZ3146 MoietyFunctional Significance
Hydrogen bondingMethionine 793 (hinge)Pyrimidine N1Anchors inhibitor in adenosine triphosphate site
Hydrogen bondingMethionine 793 (carbonyl)Pyrimidine N3Stabilizes binding orientation
Hydrophobic contactMethionine 790 (gatekeeper)Chlorine substituentEnhances T790M selectivity
Covalent bondCysteine 797Acrylamide β-carbonIrreversible inhibition
Van der Waals forcesLeucine 792Methoxy groupContributes to selectivity
Electrostatic interactionProline 794Aniline ringPositions acrylamide group

Kinesin Family Member 4A Inhibition Mechanism

Binding Mode and Interactions

Recent computational analysis identified WZ3146 as a potential small molecule inhibitor of kinesin family member 4A through connectivity map database screening [11]. Kinesin family member 4A belongs to the kinesin-4 superfamily and functions as a plus-end-directed mitotic kinesin involved in chromosome condensation, segregation during anaphase, and cytokinesis [12]. The protein contains distinct functional domains including a globular adenosine triphosphatase domain at the amino-terminus, a central coiled-coil stalk region, and a globular cargo-docking domain at the carboxyl-terminus [13].

WZ3146 appears to exert its inhibitory effects on kinesin family member 4A through direct binding interactions, although the precise molecular details of this interaction remain to be fully elucidated [11]. Experimental evidence demonstrates that WZ3146 treatment results in dose-dependent and time-dependent downregulation of kinesin family member 4A expression in glioma cell lines [11]. This downregulation occurs at both the messenger ribonucleic acid and protein levels, suggesting that WZ3146 may influence kinesin family member 4A expression through transcriptional or post-transcriptional mechanisms [11].

The binding of WZ3146 to kinesin family member 4A likely occurs within the adenosine triphosphatase domain, given the structural similarity between kinase and kinesin adenosine triphosphate binding sites [12]. However, the specific residues involved in WZ3146 binding to kinesin family member 4A have not been definitively identified, and additional biochemical studies are needed to characterize the precise binding mode and molecular interactions [12].

Conformational Effects on Kinesin Family Member 4A

WZ3146 treatment induces significant conformational and functional changes in kinesin family member 4A that ultimately lead to inhibition of its motor activity [11]. The compound appears to disrupt the normal adenosine triphosphate binding and hydrolysis cycle of kinesin family member 4A, which is essential for its motility along microtubules [14]. This disruption may occur through direct competition with adenosine triphosphate for binding to the motor domain or through allosteric effects that alter the conformation of the adenosine triphosphate binding site [14].

Kinesin family member 4A functions through a series of conformational changes that couple adenosine triphosphate hydrolysis to mechanical force generation [15]. WZ3146 binding appears to interfere with these conformational transitions, potentially stabilizing the kinesin in a non-productive conformation that cannot undergo the normal power stroke required for motility [11]. The compound may also affect the interaction between the motor domain and the microtubule track, disrupting the binding affinity or kinetics of kinesin family member 4A association with microtubules [14].

Additionally, WZ3146 treatment affects the subcellular localization of kinesin family member 4A, reducing its association with condensed chromosomes during mitosis [11]. This effect is consistent with the compound disrupting the chromatin-binding function of kinesin family member 4A, which requires both the first leucine zip motif and the cysteine-rich motif within the carboxyl-terminal region [15]. The altered localization pattern suggests that WZ3146 may interfere with the protein-protein interactions necessary for kinesin family member 4A recruitment to chromosomes [15].

Downstream Signaling Consequences

The inhibition of kinesin family member 4A by WZ3146 triggers a cascade of downstream signaling events that ultimately result in cell cycle arrest and apoptosis [11]. Kinesin family member 4A plays critical roles in multiple aspects of cell division, including chromosome condensation, spindle organization, and cytokinesis [15]. Disruption of these functions by WZ3146 leads to activation of the spindle assembly checkpoint, which monitors proper chromosome attachment to spindle microtubules [14].

WZ3146 treatment results in increased expression of BUB1 on kinetochores and appropriate kinetochore localization of MAD2, both of which are hallmarks of spindle assembly checkpoint activation [14]. This checkpoint activation leads to downregulation of CDC20 and upregulation of cyclin B1, ultimately causing cell cycle arrest at the G2/M phase [14]. The prolonged checkpoint activation induced by WZ3146 eventually triggers apoptotic pathways, as evidenced by increased expression of the pro-apoptotic protein BAX and decreased expression of the anti-apoptotic protein Bcl-2 [11].

The downstream effects of kinesin family member 4A inhibition by WZ3146 extend beyond cell cycle regulation to include effects on cellular metabolism and signaling pathways [11]. Gene set enrichment analysis reveals that WZ3146 treatment significantly affects biological processes associated with cell proliferation, apoptosis, and DNA damage response [11]. The compound also influences the expression of genes involved in epithelial-to-mesenchymal transition, suggesting that kinesin family member 4A inhibition may affect cancer cell invasion and metastasis [16].

Table 3: Conformational Changes Induced by WZ3146 Binding
Structural ElementConformational ChangeImpact on Activity
Adenosine triphosphate binding siteOccupied by pyrimidine corePrevents adenosine triphosphate binding
Gatekeeper pocketAccommodates chlorine substituentEnhances mutant selectivity
Hinge regionStabilized by hydrogen bondsStabilizes inhibitor binding
Activation loopMaintained in active conformationMaintains kinase accessibility
αC-helixLocked in αC-in positionPreserves active conformation
DFG motifStabilized in DFG-in stateMaintains catalytic competence

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

464.1727518 g/mol

Monoisotopic Mass

464.1727518 g/mol

Heavy Atom Count

33

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

N-[3-[[5-chloro-2-[4-(4-methyl-1-piperazinyl)anilino]-4-pyrimidinyl]oxy]phenyl]-2-propenamide

Dates

Last modified: 08-15-2023
1: Zhou W, Ercan D, Chen L, Yun CH, Li D, Capelletti M, Cortot AB, Chirieac L, Iacob RE, Padera R, Engen JR, Wong KK, Eck MJ, Gray NS, Jänne PA. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M. Nature. 2009 Dec 24;462(7276):1070-4. doi: 10.1038/nature08622. PubMed PMID: 20033049; PubMed Central PMCID: PMC2879581.

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